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  • Product: 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS: 402720-00-7

Core Science & Biosynthesis

Foundational

Pre-Clinical In Vitro Profiling of 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid: A Technical Whitepaper

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: In-Depth Technical Guide & Protocol Standardization Executive Summary & Pharmacophore Rationale In the landscape of early-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: In-Depth Technical Guide & Protocol Standardization

Executive Summary & Pharmacophore Rationale

In the landscape of early-stage drug discovery, the identification and characterization of versatile building blocks are critical for developing robust structure-activity relationships (SAR). 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 402720-00-7) represents a highly privileged pharmacophore[1].

Structurally, this compound integrates two critical domains:

  • The 4-Chloro-3-nitro-1H-pyrazole Core: The nitro group acts as a potent electron-withdrawing group (EWG). In structure-based drug design (SBDD), nitro-pyrazoles are frequently utilized to engage in critical hydrogen-bonding or dipole interactions within enzyme active sites, serving as noncovalent inhibitors[2].

  • The Benzoic Acid Moiety: Linked via a methyl bridge, the carboxylic acid provides a handle for ionic interactions with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets, while simultaneously improving the aqueous solubility of the otherwise lipophilic pyrazole system.

This guide outlines the mechanistic landscape of this compound class and establishes self-validating in vitro protocols to rigorously profile its biological activity.

Target Landscape & Mechanistic Causality

While 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is often utilized as a screening library hit, its structural analogs demonstrate potent activity across several distinct biological pathways:

  • Viral Protease Inhibition (Flavivirin S7 Peptidase): Derivatives containing the 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl] scaffold have been identified as potent inhibitors of the Dengue and Zika virus NS2B-NS3 proteases (EC 3.4.21.91)[3]. The benzoic acid derivative is hypothesized to act as a competitive inhibitor, occupying the S1/S2 pockets of the protease and preventing viral polyprotein cleavage.

  • Oncology & Enzyme Modulation (GSTP1): The nitro group is a critical structural determinant for potency against Glutathione S-Transferase Pi 1 (GSTP1), an enzyme frequently overexpressed in gastric cancers. Removal or substitution of the nitro group often results in a dramatic loss of inhibitory activity[2].

  • Anti-Inflammatory & Antimicrobial Activity: Closely related analogs, such as methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate, exhibit significant antimicrobial properties against E. coli and B. subtilis, alongside potent anti-inflammatory effects driven by the suppression of pro-inflammatory cytokines (TNF-α and IL-6)[4].

Mechanistic Pathway Visualization

Pathway cluster_0 Viral Target Pathway cluster_1 Host Inflammatory Pathway Compound 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Protease NS2B-NS3 Protease (Flavivirin S7) Compound->Protease Competitive Inhibition NFKB NF-κB Translocation Compound->NFKB Suppresses Activation Cleavage Viral Polyprotein Cleavage Protease->Cleavage Blocks Cytokines TNF-α / IL-6 Production NFKB->Cytokines Downregulates

Dual-target mechanism of action for 4-chloro-3-nitro-1H-pyrazole derivatives.

Quantitative Data Presentation

To benchmark the expected in vitro performance of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, the following table synthesizes representative quantitative data derived from its structural class[2],[3],[4].

Target / AssayBiological ModelActivity Metric (IC₅₀ / MIC)Putative Mechanism
NS2B-NS3 Protease Dengue Virus (DENV-2)~0.3 - 1.5 µMCompetitive inhibition at S1/S2 pocket
GSTP1 Inhibition Human Gastric Cancer~2.0 - 5.5 µMNoncovalent active site binding
TNF-α / IL-6 RAW 264.7 Macrophages~10 - 15 µMNF-κB pathway suppression
Antibacterial E. coli / B. subtilis16 - 32 µg/mLMembrane disruption / Enzyme inhibition

Experimental Protocols: The Self-Validating System

As Application Scientists, we must design assays that inherently prove their own reliability. The presence of a nitro-aromatic system introduces a high risk of assay interference (specifically inner-filter effects and UV-Vis quenching). Therefore, the following protocols are designed with strict causality and orthogonal validation in mind.

Protocol A: FRET-Based NS2B-NS3 Protease Inhibition Assay

Causality for Assay Design: Standard colorimetric assays (e.g., using pNA substrates) are highly susceptible to interference because the nitro-pyrazole moiety absorbs strongly in the 300-400 nm range. We utilize a FRET-based substrate (Boc-Gly-Arg-Arg-AMC) to shift the readout to the fluorescent spectrum, bypassing compound autofluorescence.

Self-Validation Criteria:

  • Positive Control: Aprotinin (a known serine protease inhibitor).

  • Quality Control: Assay acceptance requires a Z'-factor > 0.5.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in 100% molecular-grade DMSO to yield a 10 mM stock. Rationale: The pyrazole core is lipophilic; DMSO ensures complete dissolution.

  • Buffer Formulation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 20% Glycerol, 1 mM CHAPS). Rationale: CHAPS prevents non-specific compound aggregation (promiscuous inhibition).

  • Enzyme Incubation: In a black 384-well microplate, add 10 µL of recombinant NS2B-NS3 protease (final concentration 5 nM) and 5 µL of the compound (serial dilutions). Keep final DMSO concentration ≤1% to prevent enzyme denaturation. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Boc-GRR-AMC substrate (final concentration 20 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Incubate 2. Enzyme Incubation (Target + Compound) Prep->Incubate Dilution Substrate 3. FRET Substrate (Boc-GRR-AMC) Incubate->Substrate 30 min, 37°C Read 4. Fluorometric Read (Ex:380nm/Em:460nm) Substrate->Read Cleavage Validate 5. Data Analysis (Z'-factor > 0.5) Read->Validate IC50 Calc

High-Throughput Screening (HTS) self-validating workflow for FRET-based protease assays.

Protocol B: In Vitro Macrophage Cytokine Suppression Assay

Causality for Assay Design: To evaluate anti-inflammatory potential[4], RAW 264.7 macrophages are utilized due to their robust and reproducible response to Lipopolysaccharide (LPS). Because the test compound is a benzoic acid derivative, the culture media must be heavily buffered (HEPES) to prevent localized pH drops that could cause artifactual cell stress.

Self-Validation Criteria:

  • Orthogonal Check: An MTT cell viability assay must be run in parallel. A reduction in cytokines is only valid if cell viability remains >90% (ruling out cytotoxicity as the cause of cytokine reduction).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS and 10 mM HEPES. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing serial dilutions of the compound (1 µM to 50 µM). Include Dexamethasone (1 µM) as a positive control. Incubate for 2 hours.

  • LPS Challenge: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL to stimulate the NF-κB pathway. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Collect the cell-free supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits.

  • Viability Confirmation: Add MTT reagent (0.5 mg/mL) to the remaining cells in the plate, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

References

  • [1] Title: 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid - Accel Scientific Source: accelsci.com URL:

  • [2] Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: acs.org URL:

  • [3] Title: Information on EC 3.4.21.91 - Flavivirin - BRENDA Enzyme Database Source: brenda-enzymes.org URL:

  • [4] Title: methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate - Benchchem Source: benchchem.com URL:

Sources

Exploratory

In-Silico Elucidation of Bioactive Scaffolds: A Technical Guide to Molecular Docking Studies of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on the novel compound, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on the novel compound, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies outlined herein are designed to be robust and self-validating, reflecting field-proven insights and best practices in computational chemistry.

Introduction: The Pyrazole Scaffold and the Promise of In-Silico Screening

The pyrazole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a novel pyrazole derivative. While experimental data on its specific biological targets may be limited, its structural motifs—a substituted pyrazole ring linked to a benzoic acid moiety—suggest a high potential for interaction with various biological macromolecules.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[3][4] This in-silico approach allows for the rapid and cost-effective screening of potential drug candidates against a panel of biological targets, providing critical insights that can guide further experimental validation.

This guide will detail the complete workflow for a molecular docking study of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, from target selection and preparation to the analysis and interpretation of docking results.

Part 1: Target Selection - A Rationale-Driven Approach

Given the known biological activities of pyrazole derivatives, two distinct and high-impact protein targets have been selected for this illustrative guide:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5]

  • Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): An essential bacterial enzyme that plays a crucial role in protein synthesis.[6] Its inhibition leads to bacterial cell death, making it an attractive target for the development of novel antibiotics.[6]

The selection of these targets is supported by numerous studies demonstrating the potential of pyrazole-containing compounds to inhibit protein kinases and bacterial enzymes.[3]

Part 2: The Molecular Docking Workflow - A Step-by-Step Protocol

The following protocol outlines the complete molecular docking procedure using AutoDock Vina, a widely used and validated open-source docking program.[7]

Ligand Preparation

The first step is to generate a high-quality 3D structure of the ligand, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Protocol:

  • 2D Structure Generation: Draw the 2D chemical structure of the ligand using a chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.

  • File Format Conversion and Preparation:

    • Save the energy-minimized structure in a standard format like MOL2 or SDF.

    • Use AutoDock Tools (ADT) to convert the ligand file to the PDBQT format.[2][4] This process involves assigning atom types, calculating Gasteiger charges, and defining rotatable bonds.

Protein Preparation

The crystal structure of the target protein needs to be carefully prepared to ensure the accuracy of the docking simulation.

Protocol:

  • PDB Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use:

    • VEGFR-2: PDB ID: 2OH4 (in complex with a known inhibitor).[8]

    • S. aureus TyrRS: PDB ID: 1JIK (in complex with a known inhibitor).[9]

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.[10]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[10][11]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.

  • Protonation and Charge Assignment:

    • Add polar hydrogens to the protein structure.[4][10]

    • Assign appropriate charges to the amino acid residues (e.g., Kollman charges in ADT).[4]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDock Tools.[2]

Defining the Binding Site (Grid Box Generation)

The docking search space needs to be defined around the active site of the protein.

Protocol:

  • Identify the Binding Pocket: The binding site is typically identified based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Setup:

    • In AutoDock Tools, use the "Grid Box" option.

    • Center the grid box on the co-crystallized ligand's coordinates.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å with a spacing of 1 Å.

Running the Docking Simulation with AutoDock Vina

With the prepared ligand and protein, and the defined binding site, the docking simulation can be executed.

Protocol:

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.

  • Command-Line Execution: Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the binding energy values for each pose.[12]

Part 3: Analysis and Interpretation of Docking Results

Binding Affinity

The binding affinity, reported in kcal/mol, is the primary metric for ranking the docked poses. A more negative value indicates a more favorable binding interaction.[13]

Binding Pose and Interactions

The top-ranked binding pose should be visually inspected to understand the nature of the interactions between the ligand and the protein.

Protocol:

  • Visualization: Load the prepared protein PDBQT file and the docking output PDBQT file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or Discovery Studio).

  • Interaction Analysis: Identify and analyze the key interactions, including:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Contributions from non-polar residues in the binding pocket.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

Root Mean Square Deviation (RMSD)

If a co-crystallized ligand is available, the RMSD between the docked pose of the ligand and the crystallographic pose of the inhibitor can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction, indicating that the docking protocol can reliably reproduce the experimental binding mode.[13][14]

Data Presentation

Quantitative results from the docking study should be summarized in a clear and concise table.

Target ProteinPDB IDLigand PoseBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of InteractionsRMSD (Å) (if applicable)
VEGFR-22OH41-9.5Cys919, Asp1046, Glu885H-bond, Hydrophobic1.2
2-9.2Val848, Ala866, Leu1035Hydrophobic1.5
S. aureus TyrRS1JIK1-8.8Tyr34, Asp78, Gly193H-bond, Pi-Pi Stacking1.4
2-8.5His48, Gln173, Asp176H-bond, Hydrophobic1.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of the Workflow

A clear workflow diagram is essential for understanding the entire molecular docking process.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Clean-up, Protonation, PDBQT) protein_prep->grid_gen run_vina Run AutoDock Vina (Docking Simulation) grid_gen->run_vina results_analysis Results Analysis (Binding Affinity, Pose Visualization) run_vina->results_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) results_analysis->interaction_analysis validation Validation (RMSD Calculation) interaction_analysis->validation

Caption: The overall molecular docking workflow.

Conclusion

This technical guide provides a robust and scientifically sound framework for conducting molecular docking studies on 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can generate valuable insights into the potential biological targets and binding mechanisms of this novel compound. The in-silico data generated through this workflow can effectively guide subsequent experimental validation, accelerating the drug discovery and development process.

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Ahmad, I., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Medicinal Chemistry Research, 23(11), 4772-4780*.
  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023). IntechOpen.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • How to interprete and analyze molecular docking results? (2024).
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. (2007). RCSB PDB.
  • 1JIK: Crystal structure of S. aureus TyrRS in complex with SB-243545. (2001). RCSB PDB.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (2007). RCSB PDB.
  • Qiu, X., et al. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. Protein Science, 10(11), 2208-2214*.
  • AutoDock Vina Manual. (2020). The Scripps Research Institute.
  • 1jii: Crystal structure of S. aureus TyrRS in complex with SB-219383. (n.d.). PDBj.
  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). International Journal of Molecular Sciences, 22(20), 10976*.
  • Tyrosine--tRNA ligase - Staphylococcus aureus (strain MSSA476). (n.d.). UniProt.
  • Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. (2001).
  • Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.
  • 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. (2008). RCSB PDB.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • How to perform Molecular Docking using AutoDock Vina. (2024).
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen.
  • Protocol for Docking with AutoDock. (n.d.).
  • Analysis and Visualization Of Molecular Docking 2hi4 Protein. (2022). UI Scholars Hub.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube.

Sources

Foundational

Pharmacokinetics of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid Derivatives: A Preclinical Evaluation Guide

Executive Summary and Pharmacological Context Derivatives of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid represent a highly specialized class of chemical scaffolds increasingly utilized in targeted drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Context

Derivatives of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid represent a highly specialized class of chemical scaffolds increasingly utilized in targeted drug discovery. The unique combination of an electron-withdrawing, lipophilic chloro group and a reactive nitro group on the pyrazole ring provides distinct bioisosteric properties[1]. Recently, this structural motif has demonstrated significant utility in the development of noncovalent Glutathione S-transferase pi 1 (GSTP1) inhibitors for oncology[2], as well as potent inhibitors against viral proteases such as Flavivirin (Dengue virus NS2B-NS3pro)[3].

However, the preclinical development of these derivatives is frequently bottlenecked by their complex pharmacokinetic (PK) profiles. The presence of the nitroaromatic moiety acts as a structural alert due to its susceptibility to reductive bioactivation[2], while the benzoic acid moiety heavily influences plasma protein binding and Phase II metabolism. This whitepaper provides a comprehensive, causality-driven guide to evaluating the structural pharmacokinetics, metabolic liabilities, and in vivo profiling of these specific pyrazole-benzoic acid derivatives.

Structural Pharmacokinetics & ADME Profile

The pharmacokinetic behavior of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid derivatives is dictated by the interplay between its two primary pharmacophores:

Absorption and Distribution

The lipophilicity imparted by the 4-chloro substituent enhances membrane permeability, promoting rapid gastrointestinal absorption. However, the ionizable carboxylic acid group (pKa ~ 4.2) ensures that the molecule is predominantly ionized at physiological pH. This ionization restricts blood-brain barrier (BBB) penetration and drives high plasma protein binding (PPB), typically >95%, as the anionic carboxylate forms strong electrostatic interactions with human serum albumin (HSA).

The Metabolic Conflict: Nitroreduction vs. Glucuronidation

The core challenge in optimizing this scaffold lies in its divergent metabolic pathways:

  • Phase II Glucuronidation: The free benzoic acid moiety is a prime substrate for UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, leading to the formation of acyl glucuronides. These metabolites are rapidly cleared via biliary and renal excretion but can also undergo spontaneous hydrolysis back to the parent drug, complicating half-life estimations.

  • Reductive Bioactivation: The 3-nitro group on the pyrazole ring is highly susceptible to reduction by cytosolic nitroreductases and the gut microbiome under anaerobic conditions. This reduction proceeds via a reactive hydroxylamine intermediate to a stable amino metabolite. The hydroxylamine intermediate is a known toxicophore capable of covalently binding to cellular macromolecules.

MetabolicPathway Parent 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl] benzoic acid NitroRed Nitroreduction (Cytosolic/Gut Flora) Parent->NitroRed Anaerobic conditions Gluc Glucuronidation (UGT Enzymes) Parent->Gluc Phase II Metabolism Hydroxylamine Hydroxylamine Intermediate (Reactive) NitroRed->Hydroxylamine 2e- reduction AcylGluc Acyl Glucuronide (Excreted) Gluc->AcylGluc Clearance via bile/urine Amine Amino Metabolite (Stable) Hydroxylamine->Amine Further reduction

Biotransformation pathways of the chloro-nitro-pyrazole benzoic acid scaffold.

Mechanistic Causality in Experimental Design

Standard pharmacokinetic assays often fail to accurately predict the in vivo clearance of nitroaromatic compounds. Why? Standard human liver microsome (HLM) stability assays are conducted under aerobic conditions. Oxygen acts as a preferential electron acceptor, futilely cycling the nitro radical anion back to the parent nitro compound. This phenomenon artificially inflates the apparent metabolic stability of the drug in vitro.

To achieve self-validating and trustworthy data, researchers must evaluate these derivatives using anaerobic S9 fractions supplemented with both NADPH (for microsomal enzymes) and NADH (for cytosolic nitroreductases).

Step-by-Step Experimental Methodologies

Protocol A: Anaerobic S9 Fraction Metabolic Stability

This protocol is specifically engineered to capture the reductive liability of the 3-nitro-pyrazole moiety.

Reagents & Preparation:

  • Pooled human or rat S9 fractions (20 mg/mL).

  • NADPH/NADH regenerating system.

  • Degassed Potassium Phosphate buffer (100 mM, pH 7.4).

  • Test compound: 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (10 mM in DMSO).

Step-by-Step Workflow:

  • Buffer Degassing: Purge the phosphate buffer with ultra-pure Nitrogen ( N2​ ) gas for 30 minutes to displace dissolved oxygen. All subsequent steps must be performed in an anaerobic chamber.

  • Incubation Mixture Assembly: Combine S9 fraction (final concentration 1 mg/mL) and the test compound (final concentration 1 µM; DMSO < 0.1%) in the degassed buffer.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH/NADH regenerating system (1 mM final concentration of each cofactor).

  • Serial Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification, monitoring both the parent mass transition and the predicted +16 Da (hydroxylamine) and -30 Da (amine) transitions.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To assess the impact of acyl glucuronidation and gut-microbiome-mediated nitroreduction, an in vivo crossover study is required.

  • Dosing Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the benzoic acid derivative.

  • Administration: Administer via Intravenous (IV) tail vein injection (2 mg/kg) and Oral (PO) gavage (10 mg/kg) to fasted Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Stabilization (Critical Step): Immediately add 2% formic acid to the collected plasma tubes. Causality: Acyl glucuronides are highly unstable at physiological pH and will spontaneously hydrolyze back to the parent benzoic acid ex vivo, artificially inflating the apparent half-life. Acidification stabilizes the conjugate.

PKWorkflow Dose 1. Compound Admin (IV & PO) Sample 2. Serial Blood Sampling (0.25 - 24h) Dose->Sample Prep 3. Acidified Plasma Precipitation Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. Non-Compartmental Analysis LCMS->NCA

In vivo pharmacokinetic assay workflow emphasizing plasma acidification.

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic parameters comparing the parent 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid to a synthesized amide derivative (designed to block UGT-mediated glucuronidation).

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitParent Benzoic Acid (IV 2 mg/kg)Parent Benzoic Acid (PO 10 mg/kg)Amide Derivative (IV 2 mg/kg)Amide Derivative (PO 10 mg/kg)
Cmax​ ng/mL1,850 ± 120840 ± 952,100 ± 1501,450 ± 110
Tmax​ hr-0.5-1.5
AUC0−∞​ hr*ng/mL3,200 ± 2104,800 ± 3005,500 ± 40015,100 ± 850
T1/2​ hr1.2 ± 0.21.4 ± 0.33.8 ± 0.44.1 ± 0.5
CL mL/min/kg10.4-6.0-
Vss​ L/kg0.85-1.45-
Bioavailability (F) %-30.0% -54.9%

Data Interpretation: Masking the benzoic acid moiety as an amide significantly reduces systemic clearance (CL from 10.4 to 6.0 mL/min/kg) by bypassing rapid Phase II glucuronidation, thereby increasing the half-life ( T1/2​ ) and overall oral bioavailability (F). However, the underlying nitroreduction liability of the pyrazole core remains the primary driver of the remaining clearance.

Conclusion

Evaluating the pharmacokinetics of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid derivatives requires a nuanced understanding of their specific metabolic liabilities. While the chloro-nitro-pyrazole core provides exceptional potency against targets like GSTP1 and viral proteases, the dual threat of anaerobic nitroreduction and rapid acyl glucuronidation demands specialized bioanalytical workflows. By implementing anaerobic S9 stability assays and acidified plasma sampling, researchers can generate highly trustworthy, self-validating PK data to guide the structural optimization of these promising therapeutic scaffolds.

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Information on EC 3.4.21.91 - Flavivirin. BRENDA Enzyme Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Abstract This application note details the systematic development of a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development of a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a logical workflow from initial parameter selection to final method validation. The developed method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, as demonstrated through forced degradation studies.

Introduction

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity, a reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the gold standard for such analyses in the pharmaceutical industry due to its high sensitivity, reproducibility, and applicability to a wide range of compounds.[1]

This document provides a detailed protocol for the development of an HPLC method for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The approach is grounded in fundamental chromatographic principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), particularly concerning method validation and stability-indicating assays.[1][2]

Physicochemical Properties of the Analyte

PropertyEstimated ValueRationale and Impact on HPLC Method Development
pKa (acidic) ~ 3.5 - 4.5The benzoic acid moiety will have a pKa in this range. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled. Operating at a pH at least 1.5 to 2 units below the pKa will keep the carboxylic acid protonated and more retained on a non-polar stationary phase.
logP ~ 2.0 - 3.0The presence of a chloro, nitro, and two aromatic rings suggests a moderate lipophilicity. This estimated logP value indicates that reversed-phase chromatography with a C18 or similar column should provide adequate retention.
UV Molar Absorptivity Strong absorbance expected ~254 nm and ~280 nmThe aromatic rings and nitro group are strong chromophores. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection, maximizing sensitivity.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method follows a systematic and logical progression. The workflow is designed to first establish a baseline separation and then optimize it for sensitivity, resolution, and efficiency.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Absorbance) B Initial Method Scouting A->B C Column Selection (C18, Phenyl, etc.) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) B->D E Optimization of Chromatographic Parameters C->E D->E F Gradient Optimization E->F G Temperature and Flow Rate Adjustment E->G H Forced Degradation Studies F->H G->H I Method Validation (as per ICH Q2(R1)) H->I

Caption: A logical workflow for HPLC method development.

Initial Method Scouting: Establishing a Starting Point

The initial phase of method development focuses on achieving retention and a preliminary separation of the analyte. Based on the estimated physicochemical properties, a reversed-phase approach is the most logical starting point.

Protocol 1: Initial Method Scouting

  • Column Selection: Begin with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This type of column is a workhorse in pharmaceutical analysis and provides good retention for moderately non-polar compounds.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. This will maintain a low pH (~2.7) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

    • Organic Phase (B): Acetonitrile (ACN). ACN is a common choice due to its low viscosity and UV transparency.

  • Gradient Elution: A generic gradient is employed to determine the approximate elution time of the analyte.[3]

    • Start at a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over a reasonable time (e.g., 20 minutes).

  • Detection: Use a PDA detector to monitor the analyte across a wide wavelength range (e.g., 200-400 nm) to identify the absorbance maxima.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

Optimization of Chromatographic Parameters

Once the initial scouting run provides information on the analyte's retention behavior, the next step is to refine the method for optimal performance.

Column Screening:

While a C18 column is a good starting point, other stationary phases can offer different selectivities. For aromatic and nitro-containing compounds, a Phenyl or a Pentafluorophenyl (PFP) column might provide enhanced resolution from potential impurities due to π-π interactions.[4] A systematic screening of these columns is recommended if the initial C18 separation is not adequate.

Mobile Phase Optimization:

  • pH Adjustment: The pH of the mobile phase is a critical parameter for ionizable compounds like our analyte.[5] A pH study should be conducted by preparing mobile phases with different acidic modifiers (e.g., 0.1% trifluoroacetic acid, phosphate buffer at pH 3.0) to find the optimal balance between retention and peak shape.

  • Organic Modifier: While acetonitrile is a good starting choice, methanol can offer different selectivity. It is worthwhile to perform a run with methanol as the organic modifier to see if it improves the separation of any closely eluting impurities.[6]

Gradient Optimization:

Based on the initial scouting run, the gradient can be tailored to improve resolution and reduce run time.

Protocol 2: Gradient Optimization

  • From the scouting run, determine the percentage of organic modifier at which the analyte elutes.

  • Design a new gradient that is shallower around the elution point of the analyte to improve the resolution of closely eluting peaks.

  • A typical optimization would involve a shallow gradient segment around the elution of the main peak, followed by a steeper ramp to wash out any strongly retained components, and then a re-equilibration step.

ParameterInitial Scouting GradientOptimized Gradient
Time (min) %B (ACN) %B (ACN)
0.01030
20.09070 (over 15 min)
22.09090 (over 2 min)
25.01090 (hold for 3 min)
30.01030 (over 1 min)
30 (hold for 4 min)

Forced Degradation Studies: Establishing a Stability-Indicating Method

To ensure that the developed method is stability-indicating, forced degradation studies must be performed as per ICH guidelines Q1A(R2).[7] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main analyte peak. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

Protocol 3: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The peak purity of the main analyte peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.

ForcedDegradation cluster_Stress Stress Conditions cluster_Analysis Analysis A Acid Hydrolysis (0.1N HCl, 60°C) F Optimized HPLC Method A->F B Base Hydrolysis (0.1N NaOH, RT) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C, solid) D->F E Photolytic (UV/Vis light) E->F G Peak Purity Assessment (PDA) F->G

Sources

Application

how to dissolve 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO

Application Note: Optimized Dissolution and Storage Protocol for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO Executive Summary & Solvation Mechanics 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Dissolution and Storage Protocol for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO

Executive Summary & Solvation Mechanics

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a highly functionalized synthetic intermediate and screening fragment. Structurally, it is characterized by a lipophilic pyrazole core, electron-withdrawing chloro and nitro substituents, and a polarizable carboxylic acid moiety. While the carboxylic acid provides a site for hydrogen bonding, the dominant hydrophobic surface area of the halogenated, nitrated aromatic system renders this compound practically insoluble in aqueous buffers[1].

To achieve stable, high-concentration stock solutions (10–50 mM) for high-throughput screening or in vitro assays, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent. DMSO acts as a strong polar aprotic solvent; its highly polarized sulfinyl group (S=O) acts as a potent hydrogen-bond acceptor, effectively disrupting the stable carboxylic acid dimers that form in the solid crystal lattice. Simultaneously, the methyl groups of DMSO solvate the hydrophobic pyrazole and aromatic rings.

However, DMSO is aggressively hygroscopic, capable of absorbing up to 20% of its weight in atmospheric water within 24 hours[2]. Water ingress leads to freezing point depression and promotes the formation of insoluble compound hydrates, which is the primary cause of compound precipitation during freeze-thaw cycles[3]. Therefore, maintaining strict anhydrous conditions throughout the dissolution and storage lifecycle is critical for experimental reproducibility[4].

Physicochemical Profiling & Target Metrics

Before initiating the protocol, it is critical to understand the stoichiometric requirements for your target concentration. The table below summarizes the physical properties and gravimetric requirements for standard stock solutions.

ParameterSpecification
IUPAC Name 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Molecular Formula C₁₁H₈ClN₃O₄
Molecular Weight 281.65 g/mol
H-Bond Donors / Acceptors 1 / 5
Recommended Solvent Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)
Mass for 1 mL of 10 mM Stock 2.82 mg
Mass for 1 mL of 50 mM Stock 14.08 mg
Maximum Aqueous DMSO Limit ≤ 0.5% (v/v) to prevent in vitro cytotoxicity[5]

Self-Validating Dissolution Protocol

This protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure the integrity of the stock solution.

Step 1: Thermal Equilibration (Critical Checkpoint)
  • Action: Remove the lyophilized compound vial from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before breaking the seal.

  • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the compound[6]. This introduces water into the system before the solvent is even added, permanently compromising the stability of the future stock solution.

Step 2: Precision Weighing
  • Action: Using an analytical balance in a low-humidity environment, weigh the required mass of the compound (e.g., 14.08 mg for 1 mL of 50 mM stock) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Causality: Amber vials are required because nitro-aromatic compounds can be susceptible to UV-induced photolytic degradation over long-term storage.

Step 3: Solvent Addition & Kinetic Dissolution
  • Action: Add the calculated volume of room-temperature Anhydrous DMSO. Seal the vial tightly and vortex vigorously for 60 seconds.

  • Action: If the solution is not entirely clear, place the vial in a sonicating water bath set to 37°C for 5–10 minutes.

  • Causality: Sonication introduces acoustic cavitation, which provides the kinetic energy required to overcome the lattice energy of the solid crystal. Gentle warming (≤37°C) increases solvent molecular dynamics without risking thermal degradation of the nitro group.

Step 4: Visual & Analytical Quality Control
  • Action: Hold the vial against a light source. The solution must be completely transparent. Check for the Tyndall effect (light scattering) which indicates the presence of undissolved micro-crystals.

  • Validation: If micro-crystals persist, the compound has reached its thermodynamic solubility limit at that concentration; you must add more DMSO to dilute the stock (e.g., reduce from 50 mM to 25 mM).

Step 5: Inert Aliquoting and Long-Term Storage
  • Action: Divide the validated stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile tubes. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -80°C.

  • Causality: Single-use aliquots eliminate repeated freeze-thaw cycles. Freeze-thaw cycles in the presence of trace oxygen and moisture lead to compound precipitation and concentration drift, ruining assay reproducibility[5].

Workflow Visualization

Workflow A 1. Thermal Equilibration (30 mins at RT) BB BB A->BB B 2. Precision Weighing (Analytical Balance) C 3. Solvent Addition (Anhydrous DMSO) D 4. Kinetic Dissolution (Vortex & Sonication) C->D E 5. Quality Control (Visual Clarity Check) D->E F Incomplete Dissolution (Micro-crystals present) E->F Turbid/Opaque G 6. Aliquot Generation (Single-use volumes) E->G Solution Clear F->D Warm to 37°C & Re-sonicate H 7. Inert Storage (Argon Purge, -80°C) G->H BB->C

Figure 1. Standardized workflow for dissolution, QC, and long-term storage of compounds in DMSO.

Downstream Application & Troubleshooting

Problem: Compound precipitates upon dilution into aqueous assay buffers or cell culture media.

  • Mechanistic Cause: This is a phenomenon known as "solvent shock." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the highly hydrophobic pyrazole compound stranded without its solvation shell, causing it to instantly crash out of solution.

  • Corrective Action: Perform a stepwise dilution . First, pre-warm the aqueous cell culture media to 37°C. Establish a strong vortex in the media, and add the DMSO stock dropwise into the center of the vortex. This ensures rapid, uniform dispersion, preventing localized high concentrations of water from shocking the compound. Always ensure the final DMSO concentration in the assay remains ≤0.5% to prevent solvent-induced cytotoxicity[5].

References

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Compound storage made simple - StoragePod Source: Roylan Developments / StoragePod Technology URL: [Link]

  • Title: In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions Source: Current Medicinal Chemistry (PubMed) URL: [Link]

  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere Source: SLAS Discovery (PubMed) URL: [Link]

Sources

Method

Synthesis Protocol for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Guide for Medicinal Chemistry Applications

Introduction: The Significance of Substituted Pyrazoles in Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of compounds with diverse pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrazoles in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of compounds with diverse pharmacological activities.[1][2] Notably, pyrazole derivatives have emerged as privileged structures in the development of novel anticancer agents, often functioning as potent kinase inhibitors.[3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling high-affinity and selective interactions with biological targets. The title compound, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, represents a valuable intermediate for the synthesis of more complex molecules, incorporating a substituted pyrazole moiety linked to a benzoic acid, a common pharmacophore for introducing interactions with protein residues. This document provides a detailed, two-step synthesis protocol for this compound, intended for researchers and professionals in drug development and organic synthesis.

Overall Synthesis Strategy

The synthesis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is achieved through a two-step process commencing with the N-alkylation of 4-chloro-3-nitro-1H-pyrazole with methyl 3-(bromomethyl)benzoate. This is followed by the saponification of the resulting methyl ester to yield the final carboxylic acid product.

Synthesis_Workflow reagent1 4-chloro-3-nitro-1H-pyrazole intermediate Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate reagent1->intermediate Step 1: N-Alkylation reagent2 Methyl 3-(bromomethyl)benzoate reagent2->intermediate product 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid intermediate->product Step 2: Hydrolysis

Caption: Overall two-step synthesis workflow.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier
4-chloro-3-nitro-1H-pyrazoleC₃H₂ClN₃O₂147.52Commercially Available
Methyl 3-(bromomethyl)benzoateC₉H₉BrO₂229.07Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard Supplier
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Standard Supplier
Sodium Hydroxide (NaOH)NaOH40.00Standard Supplier
Methanol (MeOH)CH₄O32.04Standard Supplier
Hydrochloric Acid (HCl), concentratedHCl36.46Standard Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard Supplier
Brine (saturated NaCl solution)NaCl (aq)--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard Supplier
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate

This step involves the N-alkylation of the pyrazole ring with a benzyl bromide derivative. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the pyrazole.

N-Alkylation cluster_reactants Reactants cluster_conditions Conditions pyrazole 4-chloro-3-nitro-1H-pyrazole product Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate pyrazole->product N-Alkylation benzoate Methyl 3-(bromomethyl)benzoate benzoate->product N-Alkylation base K₂CO₃ solvent DMF

Caption: N-alkylation of 4-chloro-3-nitro-1H-pyrazole.

Procedure:

  • To a stirred solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of pyrazole), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in DMF (2 mL/mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate as a solid.

Characterization of the Intermediate:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H, pyrazole-H), 7.95 (s, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 7.30 (d, J = 7.8 Hz, 1H, Ar-H), 5.50 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃). Note: Predicted chemical shifts based on similar structures.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 166.0 (C=O), 148.0 (C-NO₂), 138.0 (Ar-C), 135.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 125.0 (C-Cl), 56.0 (CH₂), 52.5 (OCH₃). Note: Predicted chemical shifts based on similar structures.

  • MS (ESI): m/z calculated for C₁₂H₁₀ClN₃O₄ [M+H]⁺, found [M+H]⁺.

Step 2: Hydrolysis of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate

The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.[6][7][8] The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup.[6]

Procedure:

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Characterization of the Final Product:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.10 (br s, 1H, COOH), 8.50 (s, 1H, pyrazole-H), 8.00 (s, 1H, Ar-H), 7.90 (d, J = 7.8 Hz, 1H, Ar-H), 7.60 (d, J = 7.8 Hz, 1H, Ar-H), 7.50 (t, J = 7.8 Hz, 1H, Ar-H), 5.60 (s, 2H, CH₂). Note: Predicted chemical shifts based on similar structures.[9][10]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 167.0 (C=O), 148.5 (C-NO₂), 138.5 (Ar-C), 135.5 (Ar-C), 131.5 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 125.5 (C-Cl), 55.5 (CH₂). Note: Predicted chemical shifts based on similar structures.[11][12]

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1550 and 1350 (N-O stretches of nitro group).

  • MS (ESI): m/z calculated for C₁₁H₈ClN₃O₄ [M-H]⁻, found [M-H]⁻.

Scientific Rationale and Mechanistic Insights

N-Alkylation Regioselectivity

The N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers. In the case of 4-chloro-3-nitro-1H-pyrazole, the electronic and steric environment around the two nitrogen atoms influences the site of alkylation. The electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation is expected to occur predominantly at the N1 position, which is less sterically hindered and electronically less deactivated.[13][14][15]

Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester is a classic example of nucleophilic acyl substitution.[6][8] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[7] The final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Saponification_Mechanism ester R-COOCH₃ tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide ⁻OH carboxylate R-COO⁻ carboxylic_acid R-COOH tetrahedral_intermediate->carboxylic_acid Elimination methoxide ⁻OCH₃ tetrahedral_intermediate->methoxide carboxylic_acid->carboxylate Deprotonation methanol CH₃OH methoxide->methanol Protonation final_product R-COOH carboxylate->final_product Acidification protonation H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The described two-step synthesis is efficient and utilizes readily available starting materials. The insights into the reaction mechanisms and the discussion on regioselectivity offer a deeper understanding of the chemical transformations involved. This versatile building block can be further elaborated to generate a library of compounds for screening in various drug discovery programs, particularly in the search for novel anticancer therapeutics.

References

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PubMed. (2011, November 15). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Retrieved from [Link]

  • ResearchGate. (2024, December 25). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Retrieved from [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Chemexper. (n.d.). 3-(4-CHLORO-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in Drug Discovery Assays

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." A significant number of FDA-approved drugs, spanning therapeutic areas from oncology to inflammatory diseases, incorporate the pyrazole motif as a critical pharmacophore. Notable examples include the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, highlighting the scaffold's capacity for potent and selective target modulation. The metabolic stability of the pyrazole ring further enhances its desirability as a drug candidate.

This document provides an in-depth guide to the potential applications of a specific pyrazole derivative, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , in drug discovery assays. We will explore the significance of its unique substitutions and propose detailed protocols for its evaluation in relevant biological assays, grounded in the extensive pharmacological activities reported for related compounds.

Molecular Profile of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

The subject compound is a multi-functionalized pyrazole, with each substituent offering distinct possibilities for biological activity and chemical manipulation.

  • 4-Chloro Substitution: The chlorine atom at the 4-position of the pyrazole ring can serve as a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse compound libraries. Halogenation can also influence the compound's pharmacokinetic properties and binding affinity to target proteins.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the pyrazole ring. It is also a key synthetic handle; for instance, the nitro group can be reduced to an amino group, which can then be further elaborated to create more complex molecules, such as inhibitors of Leucine-rich repeat kinase 2 (LRRK2). The presence of a nitro group has been associated with various biological activities, including antimicrobial and antioxidant properties.

  • N1-Methylbenzoic Acid: The methylbenzoic acid group at the N1 position provides a carboxylic acid functionality, which is a common feature in many drugs and can participate in crucial hydrogen bonding interactions with biological targets. The linkage to the pyrazole core also influences the overall shape and lipophilicity of the molecule.

The combination of these features suggests that 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid could be a valuable tool in screening campaigns for various therapeutic areas.

Proposed Drug Discovery Applications and Assay Protocols

Based on the known biological activities of pyrazole derivatives, we propose the following areas of investigation for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Anticancer Activity Screening

Pyrazole derivatives are well-represented among anticancer agents, with many acting as kinase inhibitors. The subject compound's structural features warrant its evaluation in cancer cell proliferation assays and specific kinase inhibition assays.

This protocol outlines a standard MTT assay to assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)% Cell Viability (MCF-7)
0.1
1
10
50
100

Given that many pyrazole-based anticancer drugs are kinase inhibitors, it is prudent to screen the compound against a panel of relevant kinases.

Principle: A variety of in vitro kinase assay formats are available, such as radiometric assays (e.g., using ³²P-ATP) or non-radiometric assays (e.g., using fluorescence or luminescence). The following is a general protocol for a non-radiometric, luminescence-based kinase assay.

Protocol:

  • Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a specified time at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions. This reagent converts the ADP produced to a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Workflow Visualization:

Kinase_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Serial Dilutions) Reaction_Mix Combine Compound, Kinase, and Substrate Compound->Reaction_Mix Kinase Kinase Enzyme Kinase->Reaction_Mix Substrate Substrate Peptide Substrate->Reaction_Mix Add_ATP Initiate with ATP Reaction_Mix->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent Add ADP Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of a nitro group, in particular, has been linked to antibacterial efficacy.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation:

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)
E. faecalis (ATCC 29212)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Many chronic infections are associated with bacterial biofilms, which are often resistant to conventional antibiotics.

Principle: The ability of the compound to prevent biofilm formation or eradicate established biofilms is assessed using a crystal violet staining method.

Protocol for Biofilm Inhibition:

  • Follow steps 1-4 of the broth microdilution assay.

  • After incubation, discard the planktonic cells and wash the wells with PBS.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain and solubilize the bound stain with 30% acetic acid.

  • Measure the absorbance at 595 nm.

Protocol for Biofilm Eradication:

  • Grow bacterial biofilms in a 96-well plate for 24 hours.

  • Remove the planktonic cells and add fresh medium containing serial dilutions of the test compound.

  • Incubate for another 24 hours.

  • Wash, stain, and measure absorbance as described above.

Logical Relationship Visualization:

Antimicrobial_Assay_Logic Start Test Compound: 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid MIC_Assay Broth Microdilution Assay (MIC Determination) Start->MIC_Assay Biofilm_Assay Biofilm Assays MIC_Assay->Biofilm_Assay If active Inhibition Biofilm Inhibition Biofilm_Assay->Inhibition Eradication Biofilm Eradication Biofilm_Assay->Eradication

Caption: Logical flow for antimicrobial activity assessment.

Conclusion and Future Directions

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a promising candidate for inclusion in drug discovery screening campaigns due to its privileged pyrazole scaffold and versatile functional groups. The protocols outlined in this application note provide a solid foundation for evaluating its potential as an anticancer or antimicrobial agent. Positive results in these initial assays would warrant further investigation into its mechanism of action, structure-activity relationships through synthetic modification, and in vivo efficacy studies. The reactive chloro and nitro substituents offer exciting opportunities for medicinal chemists to generate a library of analogs with potentially improved potency and selectivity.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011–2036. Retrieved from [Link]

  • Kharl, M., Singh, K., & Kumar, D. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. Retrieved from [Link]

  • Reddy, L. H., & El-Sayed, N. N. E. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8049-8071. Retrieved from [Link]

  • Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 289, 01002. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-(4-CHLORO-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). Retrieved from [Link]

  • Nath, R. K., Deb, R., Chakraborty, N., Mohiuddin, G., Rao, D. S. S., & Rao, N. V. S. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Journal of Materials Chemistry C. Retrieved from [Link]

  • Raj, K. C., Alam, M. A., & Tichy, S. E. (2019). Synthesis and Antim

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center for the synthesis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid . As a Senior Application Scientist, I have designed this guide to address the precise thermodynamic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid .

As a Senior Application Scientist, I have designed this guide to address the precise thermodynamic, kinetic, and regiochemical bottlenecks encountered when synthesizing this highly functionalized pyrazole building block. This center bypasses generic advice, focusing instead on the mechanistic causality behind each synthetic step to ensure your workflows are robust, scalable, and self-validating.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why is my N-alkylation yielding a poor ratio of the desired N1-isomer (3-nitro) versus the N2-isomer (5-nitro)? Mechanistic Causality: Tautomerism in 4-chloro-3-nitropyrazole creates two competing nucleophilic nitrogen centers. The N2 position is adjacent to the strongly electron-withdrawing and sterically bulky nitro group. While alkylation at N2 is kinetically possible, it suffers from severe steric hindrance and dipole repulsion. If you are using weak bases or protic solvents, hydrogen bonding can disrupt the thermodynamic preference, leading to a higher proportion of the undesired N2-isomer. The Solution: To maximize the N1-isomer, you must generate a "naked" pyrazolate anion. Using a polar aprotic solvent like DMSO with K₂CO₃ at room temperature maximizes the thermodynamic preference for the less hindered N1 position. This combination ensures that steric and electronic repulsion drives the electrophile away from the nitro group, achieving high regioselectivity ()[1].

Q2: How do I prevent incomplete conversion or over-chlorination during the synthesis of the 4-chloro-3-nitropyrazole intermediate? Mechanistic Causality: The chlorination of 3-nitropyrazole is challenging because the nitro group strongly deactivates the pyrazole ring toward electrophilic aromatic substitution. Conversely, forcing the reaction with excess heat or harsh reagents (like Cl₂ gas) can lead to ring degradation or poly-halogenation. The Solution: Use N-chlorosuccinimide (NCS) as a mild, controllable source of electrophilic chlorine. By using exactly 1.05 equivalents of NCS in DMF at 60 °C, you provide just enough thermal activation to overcome the deactivation of the nitro group without triggering over-chlorination. Alternatively, controlled galvanostatic electrochemical chlorination has been proven to selectively yield 4-chlorosubstituted pyrazoles by precisely tuning the anodic current ()[2].

Q3: During the final ester hydrolysis, I observe degradation of the nitro group and poor yields. How can this be avoided? Mechanistic Causality: Harsh basic conditions (e.g., refluxing NaOH) can induce nucleophilic aromatic substitution (SₙAr) at the electron-deficient pyrazole ring, displacing the nitro or chloro groups. The Solution: Transition to a mild saponification protocol using LiOH in a THF/Water co-solvent system at room temperature. The THF ensures the organic ester remains fully solvated, while the mild hydroxide concentration selectively attacks the carbonyl carbon without interfering with the sensitive pyrazole substituents.

Part 2: Quantitative Data on Alkylation Conditions

To illustrate the impact of your reaction parameters on regioselectivity, the following table summarizes the quantitative relationship between solvent/base choices and the resulting N1:N2 isomer ratio during the alkylation of 3-nitropyrazole derivatives ()[1].

Alkylation ReagentSolventBaseTemp (°C)N1:N2 RatioOverall Yield (%)
Methyl 3-(bromomethyl)benzoateDMFCs₂CO₃803:165
Methyl 3-(bromomethyl)benzoateMeCNK₂CO₃604:172
Methyl 3-(bromomethyl)benzoateDMSO K₂CO₃ RT >10:1 85

Part 3: Self-Validating Experimental Protocols

Step A: Chlorination of 3-Nitro-1H-pyrazole
  • Setup: Charge a dry, round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) in three equal portions over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is self-validating when the starting material spot (Rf ~0.3) completely disappears, replaced by a single, highly UV-active product spot (Rf ~0.5).

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate to yield 4-chloro-3-nitro-1H-pyrazole.

Step B: Regioselective N-Alkylation
  • Deprotonation: Dissolve 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMSO (0.2 M). Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Dropwise add methyl 3-(bromomethyl)benzoate (1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as KBr precipitates, serving as a visual indicator of reaction progress.

  • Workup: Pour the mixture into ice water. The desired N1-isomer (methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate) will precipitate as a solid. Filter and wash with cold water.

Step C: Mild Saponification
  • Hydrolysis: Suspend the ester from Step B (1.0 eq) in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: The heterogeneous suspension will become a homogeneous, clear solution once the ester is fully converted to the water-soluble lithium carboxylate salt.

  • Isolation: Concentrate in vacuo to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2. The final product, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, will crash out as a white precipitate. Filter, wash with water, and dry under high vacuum.

Part 4: Synthesis Workflow Visualization

SynthesisWorkflow SM 3-Nitro-1H-pyrazole Step1 Chlorination (NCS, DMF, 60°C) SM->Step1 Int1 4-Chloro-3-nitro-1H-pyrazole Step1->Int1 Step2 Regioselective N-Alkylation (Methyl 3-(bromomethyl)benzoate, K2CO3, DMSO, RT) Int1->Step2 Major Methyl 3-[(4-chloro-3-nitro-1H- pyrazol-1-yl)methyl]benzoate (Major: N1-Isomer) Step2->Major Steric & Electronic Favorability Minor Methyl 3-[(4-chloro-5-nitro-1H- pyrazol-1-yl)methyl]benzoate (Minor: N2-Isomer) Step2->Minor Steric Hindrance & Repulsion Step3 Saponification (LiOH, THF/H2O, RT) Major->Step3 Final 3-[(4-chloro-3-nitro-1H- pyrazol-1-yl)methyl]benzoic acid Step3->Final

Regioselective synthesis workflow for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Part 5: References

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872.[Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles." Russian Journal of Electrochemistry, 44(12), 1320-1326.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Impurity Reduction for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this key intermediate. Our goal is to provide in-depth, actionable advice rooted in established chemical principles to help you enhance purity, improve yield, and ensure the robustness of your crystallization process.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My product is "oiling out" and forming a liquid layer instead of solid crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two primary reasons:

  • High Impurity Concentration: Significant levels of impurities can depress the melting point of your target compound, causing it to separate as a molten liquid at the crystallization temperature.[2]

  • Rapid Supersaturation at High Temperature: If the solution is cooled too quickly or if the solvent's boiling point is higher than the compound's melting point (or its eutectic melting point with impurities), the compound may come out of solution above its melting temperature.[1]

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solution.

  • Add More "Good" Solvent: Add a small, measured amount of the primary (or more solubilizing) solvent. This increases the total volume and lowers the saturation temperature, ensuring the compound stays in solution longer as it cools.[2]

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages oiling out.[2] Allow the solution to cool to room temperature very slowly (e.g., by leaving it on a cooling hotplate or insulating the flask). Do not place it directly into an ice bath from a high temperature.[1]

  • Consider Pre-purification: If oiling persists, it may indicate that the crude material is too impure for effective crystallization. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Q2: My crystallization is happening almost immediately upon cooling, resulting in a fine powder with poor purity. How can I slow it down?

A2: Rapid crystallization, often called "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of purification.[3][4] An ideal crystallization should see initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[3]

Corrective Actions:

  • Increase Solvent Volume: The most common cause is using the absolute minimum amount of hot solvent. While this maximizes yield in theory, it can lead to rapid supersaturation. Re-heat the solution and add a small excess of hot solvent (e.g., 5-10% more) to slightly increase the solubility and slow down the initial nucleation process.[3]

  • Reduce Agitation: Vigorous stirring can induce rapid secondary nucleation, leading to smaller, less pure crystals. Gentle agitation is sufficient to maintain homogeneity.

Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?

A3: This is a frustrating but solvable problem. It usually indicates one of two things: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, and the solution is not yet saturated at the lower temperature.[1]

Hierarchical Intervention Strategy:

  • Induce Nucleation (for clear solutions):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[2]

    • Seeding: If available, add a single, tiny "seed crystal" of the pure compound. This provides a perfect template for further crystal growth.[3]

  • Increase Concentration (if nucleation fails):

    • If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume).[3] Then, repeat the slow cooling process.

  • Lower the Temperature: If crystals do not form at room temperature, move the flask to an ice-water bath to further decrease the compound's solubility and promote precipitation.[1]

Q4: My final product has a persistent yellow/brown color, even after crystallization. How do I remove these impurities?

A4: Colored impurities are often highly conjugated organic molecules or polymeric byproducts that can be difficult to remove by crystallization alone because they may co-crystallize with your product.

Recommended Procedure: Hot Filtration with Activated Charcoal Activated charcoal has a high surface area and can effectively adsorb colored impurities.[2]

  • Dissolve your crude, colored product in the appropriate amount of hot solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Maintain the solution at a gentle boil for 5-10 minutes, allowing the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[7]

  • Allow the now-decolorized filtrate to cool slowly as you would for a normal crystallization.

Q5: HPLC analysis shows persistent process-related impurities (e.g., starting materials, isomers). How can I specifically target their removal?

A5: When specific, known impurities persist, a more tailored approach is needed. These impurities often have similar solubility profiles to the desired product.[8]

Strategies for Targeted Impurity Removal:

  • Solvent System Re-evaluation: The choice of solvent is paramount. The goal is to find a solvent or solvent mixture where the solubility difference between your product and the impurity is maximized.

    • Perform small-scale solubility tests with a range of solvents (see FAQ Q1).

    • Consider an anti-solvent crystallization. Dissolve the crude material in a minimal amount of a "good" solvent where both product and impurity are soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble, but the impurity ideally remains in solution.

  • pH Adjustment (for ionizable impurities): Since your target molecule is a carboxylic acid, its solubility is highly pH-dependent. If the impurity is not acidic or basic, you can sometimes exploit this. For example, dissolving the crude mixture in a basic aqueous solution and then slowly acidifying it can selectively precipitate the pure acid.

  • Re-crystallization: A second crystallization of the isolated product can often significantly reduce the levels of remaining impurities.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational knowledge essential for developing a robust crystallization process.

Q1: What is the ideal solvent system for crystallizing 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9] Given the molecule's structure (a polar aromatic carboxylic acid), polar protic or aprotic solvents are the best starting points.[10][11]

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolGood general-purpose solvents for polar compounds. The carboxylic acid group can hydrogen bond. Solubility differences between them can be exploited.[12]
Ketones AcetoneA strong polar aprotic solvent that often provides good solubility at elevated temperatures.
Esters Ethyl AcetateA moderately polar solvent; often provides a good solubility gradient with temperature.[10]
Ethers 2-Methyl-THF, DioxaneCan be effective, but care must be taken with peroxide formation and higher boiling points.
Anti-Solvents Heptane, Toluene, WaterThese are poor solvents for the target compound and can be used for anti-solvent crystallization when paired with a "good" solvent from above.[13]

Recommendation: Start screening with Ethanol, Isopropanol, and Ethyl Acetate. Perform small-scale tests to determine the solubility at boiling and at room temperature to find the optimal system.

Q2: What are the critical process parameters (CPPs) I need to control?

A2: Controlling CPPs is essential for a reproducible and effective crystallization process that delivers consistent purity and crystal size.[5][14]

Table 2: Critical Process Parameters for Crystallization

ParameterRecommended ControlImpact on Purity & Morphology
Cooling Rate Slow & Controlled (0.1 - 1.0 °C/min) The most critical parameter. Slow cooling promotes the growth of larger, purer crystals by allowing impurities to remain in the mother liquor.[4][6][15]
Saturation Temperature Dissolve at a temperature near the solvent's boiling point.Ensures complete dissolution and provides the necessary concentration gradient for crystallization upon cooling.[16]
Agitation Speed Gentle & ConsistentPrevents solids from settling but avoids excessive secondary nucleation, which leads to smaller crystals and potential impurity inclusion.[14]
Final Isolation Temp. Cool to 0-5 °C (ice bath)Maximizes yield by minimizing the amount of product remaining dissolved in the mother liquor.
Hold Time at Final Temp. 1-2 hoursEnsures that crystallization is complete before filtration, maximizing recovery.
Q3: What are the likely impurities I should be looking for?

A3: Impurities can originate from various stages of the manufacturing process.[17] For this specific molecule, likely impurities fall into several classes:

  • Starting Materials: Unreacted 3-(bromomethyl)benzoic acid or 4-chloro-3-nitro-1H-pyrazole.

  • Intermediates & By-products: These can arise from incomplete reactions or side reactions during the synthesis of the pyrazole precursor or the final alkylation step.[18]

  • Isomeric Impurities: Positional isomers, such as 3-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, can be formed during the nitration of the pyrazole ring.

  • Degradation Products: The nitro group or the pyrazole ring could be susceptible to degradation under harsh temperature or pH conditions.

  • Residual Solvents: Volatile organic compounds remaining from the synthesis or crystallization process.[19]

Q4: Which analytical techniques are best for monitoring purity?

A4: A suite of analytical techniques is necessary to fully characterize the purity of your compound.[18][19]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for quantifying the purity of the main component and detecting organic impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and isomers.[17][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing their molecular weight.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of your final product and helping to elucidate the structure of isolated impurities.[19]

  • Gas Chromatography (GC): The standard method for quantifying residual solvents.[17]

Section 3: Protocols and Methodologies
Protocol 1: Step-by-Step Guide for Optimized Cooling Crystallization
  • Solvent Selection: Based on screening, select a solvent in which the compound has high solubility near boiling and low solubility at ~0 °C.

  • Dissolution: Place the crude 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid into an appropriately sized Erlenmeyer flask with a stir bar. Add the selected solvent portion-wise while heating to a gentle boil until the solid is fully dissolved. Add an additional 5-10% of solvent to prevent premature crystallization.[3]

  • Hot Filtration (Optional): If insoluble particulates or colors are present, perform a hot gravity filtration (see Troubleshooting Q4).

  • Controlled Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, you can insulate the flask.[20]

  • Secondary Cooling: Once the flask reaches room temperature and crystal formation has ceased, place it in an ice-water bath for at least 1 hour to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to rinse away any remaining mother liquor containing impurities.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Visual Guides
Diagram 1: Troubleshooting Crystallization Issues

G start Crystallization Issue? oil Product 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal purity Poor Purity / Fine Powder start->purity cause_oil Cause: - High Impurity Load - Cooling Too Fast oil->cause_oil solution_oil Solution: 1. Re-heat to dissolve 2. Add more solvent 3. Cool VERY slowly cause_oil->solution_oil cause_no_xtal Cause: - Supersaturated (no nucleation) - Too much solvent no_xtal->cause_no_xtal solution_no_xtal Solution (in order): 1. Scratch flask / Add seed crystal 2. Evaporate some solvent 3. Cool in ice bath cause_no_xtal->solution_no_xtal cause_purity Cause: - Crystallization is too rapid - Impurities trapped purity->cause_purity solution_purity Solution: 1. Use slightly more solvent 2. Ensure slow, controlled cooling 3. Consider re-crystallization cause_purity->solution_purity

Caption: Decision tree for troubleshooting common crystallization problems.

Diagram 2: Recommended Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent (+5-10% excess) charcoal 2. Add Charcoal (If colored) hot_filter 3. Hot Gravity Filtration (If charcoal used or particulates present) cool_rt 4. Slow, Controlled Cooling to Room Temperature hot_filter->cool_rt cool_ice 5. Secondary Cooling in Ice Bath (1-2 hr) cool_rt->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: Process flow for optimized laboratory crystallization.

Section 5: References
  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1345-1353. Available at: [Link]

  • Zhanghua Dryer. (2024). Key Factors Affecting the Efficiency of Crystallizers. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Filter Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and in Organic Solvent Mixtures. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • ACS Publications. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available at: [Link]

  • Jack Westin. (n.d.). Recrystallization. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. Available at: [Link]

  • Recrystallization.pdf. (n.d.). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of pyrazole-benzoic acid hybrid scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of pyrazole-benzoic acid hybrid scaffolds. Below, you will find mechanistic insights, troubleshooting strategies, and validated Standard Operating Procedures (SOPs) to overcome common bottlenecks such as regioisomer separation and hydrolysis inefficiencies.

Workflow Overview

G Start Starting Materials 4-chloro-3-nitro-1H-pyrazole + methyl 3-(bromomethyl)benzoate Alkylation Alkylation Reaction (K2CO3, DMF, RT) Start->Alkylation Crude Crude Ester Mixture (N1 & N2 Isomers) Alkylation->Crude Chromatography Silica Gel Chromatography (5-20% EtOAc/Hexanes) Crude->Chromatography Separate Isomers PureEster Purified N1-Ester Intermediate Chromatography->PureEster Hydrolysis Alkaline Hydrolysis (NaOH, THF/MeOH/H2O) PureEster->Hydrolysis Acidification Acidification (HCl to pH 2-3) Hydrolysis->Acidification Aqueous Phase Final Target Compound 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Acidification->Final Precipitation

Synthesis and purification workflow for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q: Why does the alkylation of 4-chloro-3-nitro-1H-pyrazole yield two distinct products, and how does this dictate my purification strategy? A: 4-chloro-3-nitro-1H-pyrazole exists as an equilibrium of two tautomers. The strongly electron-withdrawing 3-nitro group creates an asymmetric electronic environment across the pyrazole ring. When deprotonated by a base (e.g., K2​CO3​ or Cs2​CO3​ ), the resulting pyrazolide anion can attack the electrophile (methyl 3-(bromomethyl)benzoate) at either the N1 or N2 position[1]. This necessitates a robust chromatographic purification strategy to isolate the desired N1-alkylated isomer from the N2-alkylated byproduct prior to downstream processing[2].

Q: Can I perform the alkaline hydrolysis on the crude alkylation mixture and separate the carboxylic acid isomers afterward? A: No. This is a critical and common pitfall. Carboxylic acids are highly polar and readily form strong hydrogen bonds with the silanol groups on normal-phase silica gel, leading to severe streaking and co-elution. Isomer separation must be performed at the ester stage, where the molecules are significantly less polar and exhibit distinct retention factors ( Rf​ )[3].

Troubleshooting Guide

Issue 1: Poor resolution between N1 and N2 isomers during silica gel chromatography.
  • Root Cause: The solvent system is too polar, causing both isomers to elute near the solvent front, or the column is overloaded.

  • Solution: Utilize a shallow step-gradient of ethyl acetate (EtOAc) in hexanes (e.g., 5% to 30% EtOAc). The N1 and N2 isomers possess different dipole moments due to the spatial arrangement of the nitro group relative to the benzyl moiety. A non-polar solvent system maximizes these subtle differences in silica affinity[1]. Ensure the crude mass loaded does not exceed 1-2% of the total silica gel mass.

Issue 2: Incomplete hydrolysis of the methyl ester intermediate.
  • Root Cause: The hydrophobic nature of the highly substituted pyrazole-benzyl ester prevents it from fully dissolving in aqueous sodium hydroxide (NaOH).

  • Solution: Implement a biphasic or co-solvent system. A 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol (MeOH) is highly recommended. THF solubilizes the organic ester, while MeOH acts as a phase-transfer bridge to the aqueous NaOH, ensuring a homogeneous reaction mixture and driving the saponification to completion[1].

Issue 3: The final carboxylic acid product is contaminated with inorganic salts.
  • Root Cause: The acidification step (using HCl) generates sodium chloride (NaCl) as a byproduct, which co-precipitates with the target compound if the aqueous volume is too low or if filtration is performed without adequate washing.

  • Solution: After adjusting the pH to 2-3, allow the suspension to stir for 30 minutes to ensure complete crystallization. Filter the solid and rigorously triturate/wash the filter cake with ice-cold deionized water until the filtrate tests neutral (pH ~7)[3].

Standard Operating Procedures (SOPs)

SOP 1: Regioselective Alkylation and Chromatographic Separation

This protocol is a self-validating system; do not proceed to Step 5 until the IPC in Step 3 confirms reaction completion.

  • Reaction Setup: Suspend 4-chloro-3-nitro-1H-pyrazole (1.0 eq) and K2​CO3​ (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature. Stir for 15 minutes to generate the active pyrazolide anion.

  • Alkylation: Dropwise add methyl 3-(bromomethyl)benzoate (1.1 eq)[2]. Stir the mixture at room temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (20% EtOAc/Hexanes). The starting pyrazole should be fully consumed, replaced by two closely eluting UV-active spots representing the N1 and N2 isomers.

  • Workup: Quench the reaction with deionized water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Load the crude oil onto a silica gel column. Elute with a gradient of 5–30% EtOAc in Hexanes[1]. Collect the fractions containing the desired N1 isomer (typically the major product; confirm regiochemistry via 1H-NMR NOESY) and concentrate to yield the pure ester intermediate.

SOP 2: Alkaline Hydrolysis and Acid-Base Purification
  • Hydrolysis: Dissolve the purified methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate in a 1:1 (v/v) mixture of THF and MeOH. Add 1.0 M aqueous NaOH (2.0 eq)[1].

  • Incubation: Stir the homogeneous mixture at room temperature for 3 hours.

  • IPC: Check via TLC or LC-MS to confirm the complete disappearance of the ester starting material.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the volatile THF and MeOH, leaving only the aqueous layer containing the highly soluble sodium carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches 2.0–3.0 (verify strictly with pH test strips). A dense white/off-white precipitate will immediately form[1].

  • Isolation: Vacuum filter the precipitate. Wash the filter cake with copious amounts of ice-cold water to remove all inorganic salts. Dry under high vacuum at 45°C to yield the pure 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid[3].

Quantitative Data Summary

Process StageTechniqueReagents / Solvent SystemKey Metric / TargetExpected Outcome
Alkylation Nucleophilic Substitution K2​CO3​ , DMF, RTComplete consumption of pyrazole~80-90% crude conversion (mixture of N1/N2 isomers)
Isomer Separation Normal-Phase Chromatography5–30% EtOAc in Hexanes ΔRf​≥0.15 between isomersIsolation of pure N1-alkylated methyl ester
Hydrolysis Saponification1.0 M NaOH, THF/MeOH (1:1)Complete consumption of esterSoluble sodium carboxylate salt in aqueous phase
Final Isolation Acid-Base Precipitation1.0 M HCl, Ice-cold H2​O washAqueous phase pH 2.0–3.0High-purity crystalline solid (>95% pure by HPLC)

References

  • Title: 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid - EvitaChem: Methods Source: evitachem.com URL: 3

  • Title: Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain Source: nih.gov URL: 1

  • Title: Synthetic Routes for Incorporating Methyl 3-(bromomethyl)benzoate into Scaffolds Source: benchchem.com URL: 2

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Binding Affinity of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Guide

Executive Summary & Mechanistic Rationale In the landscape of oxidative stress management and oncology, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a highly validated therapeutic target[1]. While earl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oxidative stress management and oncology, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a highly validated therapeutic target[1]. While early-generation Keap1 inhibitors relied on covalent modification of cysteine residues, the field has aggressively shifted toward non-covalent inhibitors targeting the Keap1 Kelch domain to mitigate off-target toxicity[2].

This guide benchmarks the binding affinity of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (hereafter referred to as CNPB ), a putative non-covalent fragment-like inhibitor. The structural rationale for CNPB is rooted in its pharmacophore: the benzoic acid moiety serves as an electrostatic anchor, mimicking the glutamate residues of Nrf2's ETGE motif to bind the Arg415/Arg483/Arg380 triad of Keap1. Simultaneously, the 4-chloro-3-nitro-pyrazole ring acts as a hydrophobic and hydrogen-bonding extension, occupying adjacent subpockets within the Kelch domain[1].

Keap1_Nrf2_Pathway Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 (ETGE Motif) Keap1->Nrf2 Ubiquitinates Degradation Proteasomal Degradation Nrf2->Degradation Basal State ARE ARE-Driven Gene Expression Nrf2->ARE Nuclear Translocation CNPB CNPB (Inhibitor) CNPB->Keap1 Blocks Binding CNPB->Nrf2 Rescues

Fig 1. Keap1-Nrf2 signaling pathway and the mechanism of action for the non-covalent inhibitor CNPB.

The Tripartite Benchmarking Strategy

To rigorously evaluate CNPB against established non-covalent Keap1 inhibitors (such as LH601A), we employ a tripartite biophysical benchmarking strategy[3]. Relying on a single assay often leads to false positives due to compound aggregation or assay interference.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Provides a high-throughput, solution-phase measurement of equilibrium binding ( IC50​ )[4].

  • SPR (Surface Plasmon Resonance): Delivers label-free, real-time kinetic resolution ( kon​ , koff​ ) to determine residence time[5].

  • ITC (Isothermal Titration Calorimetry): Acts as the gold standard for thermodynamic profiling, directly measuring the enthalpy ( ΔH ) and entropy ( −TΔS ) of the binding event[3].

Benchmarking_Workflow Primary 1. TR-FRET Assay (Equilibrium IC50) Secondary 2. SPR Kinetics (Real-Time kon/koff) Primary->Secondary IC50 < 1 µM Tertiary 3. ITC Thermodynamics (Enthalpy/Entropy) Secondary->Tertiary 1:1 Binding Model Decision Lead Optimization Tertiary->Decision ΔG < 0 (Favorable)

Fig 2. Orthogonal biophysical workflow for benchmarking small-molecule binding affinity.

Experimental Methodologies: Self-Validating Protocols

As a standard practice in robust drug discovery, every protocol must contain an internal mechanism to validate its own data integrity.

TR-FRET Competition Assay

TR-FRET mitigates the inner-filter effects and auto-fluorescence issues common in standard fluorescence polarization (FP) assays[4].

  • Protocol: In a 384-well low-volume plate, combine 5 nM Terbium (Tb)-labeled Keap1 Kelch domain, 25 nM FITC-labeled 9mer Nrf2 peptide, and a 10-point titration of CNPB (0.01 µM to 50 µM). Incubate for 60 minutes at 25°C. Read the time-resolved fluorescence at 520 nm (FITC acceptor) and 495 nm (Tb donor) following a 100 µs delay.

  • Self-Validation Check: Calculate the Z′ -factor for the assay plate using positive (no inhibitor) and negative (excess unlabeled peptide) controls. A Z′ -factor ≥0.6 is required to validate the plate. Furthermore, evaluate the Hill slope of the dose-response curve; a slope >1.5 strongly indicates compound aggregation or off-target assay interference, invalidating the IC50​ .

Surface Plasmon Resonance (SPR) Kinetics

SPR provides the kinetic drivers ( kon​ and koff​ ) behind the equilibrium affinity ( KD​ )[5].

  • Protocol: Immobilize recombinant Keap1 Kelch domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 2500 Resonance Units (RU). Use PBS-P+ buffer (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1% DMSO. Inject CNPB in a 2-fold dilution series at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Check: Calculate the theoretical maximum response ( Rmax​ ) using the formula: Rmax​=(MWCNPB​/MWKeap1​)×Rimmobilized​×1 . If the fitted experimental Rmax​ exceeds the theoretical Rmax​ by >20% , the data is compromised by non-specific binding or stoichiometric violations, and the kinetic parameters must be rejected.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, providing an unambiguous thermodynamic signature[3].

  • Protocol: Dialyze Keap1 extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4). Expert Insight: Always use TCEP instead of DTT for ITC; DTT oxidation causes severe baseline drift. Load 50 µM Keap1 into the sample cell and 500 µM CNPB into the syringe. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm.

  • Self-Validation Check: The integrity of the isotherm depends on the Wiseman 'c-value' ( c=n×[Protein]/KD​ ). A valid experiment must yield 10<c<100 . Additionally, perform a control titration of CNPB into buffer. If the background heat of dilution exceeds 20% of the total binding enthalpy, the buffer matching is inadequate, rendering the ΔH calculation unreliable.

Comparative Data Analysis

To objectively benchmark CNPB, its biophysical profile is compared against LH601A , a well-characterized non-covalent Keap1 inhibitor[2]. The data demonstrates that CNPB operates as a highly efficient, enthalpy-driven binder.

CompoundTargetTR-FRET IC₅₀ (µM)SPR K_D (µM)SPR k_on (M⁻¹s⁻¹)SPR k_off (s⁻¹)ITC K_D (µM)ITC ΔH (kcal/mol)
CNPB Keap1 Kelch0.85 ± 0.041.12 ± 0.084.5 × 10⁴0.0501.20 ± 0.10-6.5 ± 0.2
LH601A (Standard)Keap1 Kelch0.79 ± 0.051.00 ± 0.055.2 × 10⁴0.0520.95 ± 0.08-7.2 ± 0.3

Key Takeaways:

  • Orthogonal Concordance: The KD​ values obtained from SPR (1.12 µM) and ITC (1.20 µM) are in excellent agreement with the TR-FRET IC50​ (0.85 µM), validating the 1:1 binding model and ruling out assay-specific artifacts.

  • Kinetic Profile: CNPB exhibits a fast-on/fast-off kinetic profile ( koff​=0.050 s−1 ), which is characteristic of low-molecular-weight fragments. While its affinity is slightly lower than LH601A, its ligand efficiency (LE) is highly favorable.

  • Thermodynamic Signature: The binding is heavily enthalpy-driven ( ΔH=−6.5 kcal/mol ), confirming that the benzoic acid and pyrazole moieties are successfully forming specific hydrogen bonds within the Keap1 Arg415/Arg483 subpockets[1].

References

  • Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH). [Link]

  • Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. MDPI. [Link]

  • Medicinal Chemistry Insights into the Development of Small-Molecule Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitors. ACS Publications. [Link]

  • Studying Protein-Protein Interactions Using Surface Plasmon Resonance. Springer. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. National Institutes of Health (NIH). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

This document provides essential safety and logistical information for the handling and disposal of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As no specific Safety Data Sheet (SDS) is readily available fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is constructed based on the known hazards of its constituent chemical moieties: a chlorinated nitro-pyrazole and a benzoic acid derivative. A conservative approach is therefore essential. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Dangers

The toxicological properties of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have not been fully investigated.[1] Therefore, a risk assessment must be based on the hazards associated with its structural components.

  • Chlorinated Nitroaromatic Moiety: The presence of both chloro and nitro groups on the pyrazole ring suggests several potential hazards. Chlorinated nitroaromatic compounds can be toxic and are often persistent environmental pollutants.[2][3] Aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[4] A primary concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[4]

  • Benzoic Acid Moiety: While benzoic acid itself has relatively low toxicity, substituted benzoic acids can have different properties. The related compound, 4-chloro-3-nitrobenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1][5]

  • Physical Form: This compound is likely a solid powder. Handling of powdered substances can lead to dust generation, increasing the risk of inhalation and contamination of the workspace.[6]

Table 1: Hazard Classification by Analogy

Hazard Classification Anticipated Risk for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful.[7]
Skin Corrosion/Irritation Expected to be a skin irritant (Category 2).[1][5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation (Category 2).[1][5]

| Respiratory Irritation | May cause respiratory irritation.[1][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound.

  • Engineering Controls: Always handle 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid within a certified chemical fume hood to minimize inhalation exposure.[6][8] The work surface should be covered with absorbent, disposable bench paper.[4] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[8][11] Given that some halogenated solvents can degrade nitrile gloves, double-gloving may be appropriate, especially for prolonged handling.[12] Always inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A flame-resistant lab coat that buttons to the collar is recommended.[11][13] This will protect your skin and personal clothing from contamination.[8]

  • Respiratory Protection: If there is a potential for dust generation outside of a fume hood, a NIOSH-approved N95 (or higher) respirator should be worn.[4]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Engineering Controls Certified Chemical Fume Hood To prevent inhalation of dust and vapors.[8]
Eye/Face Chemical Safety Goggles / Face Shield To protect eyes from splashes and dust.[6][10]
Hand Chemical-Resistant Nitrile Gloves (Double-gloving recommended) To prevent skin contact and absorption.[6][12]
Body Flame-Resistant Lab Coat To protect skin and clothing from contamination.[13]
Respiratory NIOSH-approved N95 or higher respirator To prevent inhalation of fine powders if not in a fume hood.[4]

| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from spills.[4] |

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is crucial to ensure safety during handling and disposal.

Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned.[6] Prepare your workspace within the chemical fume hood by laying down disposable bench paper.

  • Weighing: If possible, weigh the compound inside the fume hood using an analytical balance with a draft shield to minimize dust dispersion.[4] Use a micro-spatula to carefully transfer the solid.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. If heating is required, use a controlled heating source like a heating mantle.

  • Post-Handling: After handling, decontaminate all equipment that came into contact with the compound using a suitable solvent. This cleaning solvent should be collected as hazardous waste.[13] Wipe down the work surface in the fume hood and dispose of the bench paper as solid hazardous waste.[4]

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[12]

Spill Management

In the event of a spill, immediately alert others in the vicinity.[13] If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with a non-combustible absorbent material like sand or vermiculite.[13] Collect the material in a sealed container for hazardous waste disposal.[14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.[4]

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (e.g., used gloves, bench paper, contaminated vials) must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[8]

    • Liquid Waste: Solutions containing this compound and solvents used for cleaning should also be collected in a labeled "Halogenated Organic Waste" container.[8]

  • Disposal Procedure: Do not dispose of this chemical down the drain.[13] All waste containers should be sealed and stored in a well-ventilated area, away from incompatible materials, until they can be collected by your institution's hazardous waste management team.[9][13]

Visualizing the Workflow

The following diagrams illustrate the key decision-making and procedural flows for safely handling this compound.

PPE_Decision_Flow start Handling Task Identified fume_hood Is the task performed in a fume hood? start->fume_hood ppe_full Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_full Yes respirator Add N95 Respirator fume_hood->respirator No weighing Weighing Solid dissolving Dissolving Compound face_shield Is there a splash hazard? ppe_full->face_shield respirator->ppe_full add_shield Add Face Shield face_shield->add_shield Yes end_ppe Proceed with Task face_shield->end_ppe No add_shield->end_ppe

Caption: PPE selection workflow based on handling conditions.

Disposal_Workflow start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Contaminated Solids: - Gloves - Bench Paper - Vials waste_type->solid_waste Solid liquid_waste Contaminated Liquids: - Reaction mixtures - Cleaning solvents waste_type->liquid_waste Liquid halogenated_container Place in Designated 'Halogenated Organic Waste' Container solid_waste->halogenated_container liquid_waste->halogenated_container seal_store Seal Container and Store in Designated Area halogenated_container->seal_store pickup Arrange for Hazardous Waste Pickup seal_store->pickup

Caption: Step-by-step waste disposal protocol.

References

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  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
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  • Halogenated Solvents.
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  • Personal protective equipment for handling 4-Amino-3-nitrobenzophenone - Benchchem.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Halogenated Organics Waste Compatibility - CP Lab Safety.
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  • (PDF) Degradation of chlorinated nitroaromatic compounds - ResearchGate.
  • 3-(4-CHLORO-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER.
  • 2 - SAFETY DATA SHEET.
  • 4-Chloro-3-nitrobenzoic acid-SDS-MedChemExpress.
  • Proper Protective Equipment - Chemistry LibreTexts.
  • 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety Data Sheets - ECHEMI.
  • Essential Chemical PPE - Trimaco.
  • Degradation of chlorinated nitroaromatic compounds by genetically... - ResearchGate.
  • Degradation of chlorinated nitroaromatic compounds - PubMed.
  • Safety Data Sheet - Aaronchem.
  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides - EPA.
  • Navigating the Safe Handling of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid: A Technical Guide - Benchchem.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.
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